molecular formula C7H11NO B12090319 3-Methyltetrahydro-2H-pyran-3-carbonitrile

3-Methyltetrahydro-2H-pyran-3-carbonitrile

Cat. No.: B12090319
M. Wt: 125.17 g/mol
InChI Key: UVOXBSUYIVTMNK-UHFFFAOYSA-N
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Description

3-Methyltetrahydro-2H-pyran-3-carbonitrile: is an organic compound with the molecular formula C7H11NO It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltetrahydro-2H-pyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,5-hexadiene with hydrogen cyanide in the presence of a catalyst to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methyltetrahydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-methyltetrahydro-2H-pyran-3-one.

    Reduction: Formation of 3-methyltetrahydro-2H-pyran-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyltetrahydro-2H-pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyltetrahydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

    3-Methyltetrahydropyran: Similar structure but lacks the nitrile group.

    2-Amino-4H-pyran-3-carbonitrile: Contains an amino group instead of a methyl group.

    3-Methyloxane: Another derivative of tetrahydropyran with different substituents.

Uniqueness: 3-Methyltetrahydro-2H-pyran-3-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the tetrahydropyran ring

Properties

IUPAC Name

3-methyloxane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(5-8)3-2-4-9-6-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOXBSUYIVTMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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